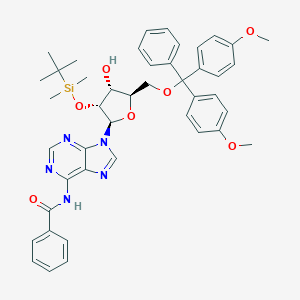

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

説明

5'-O-DMT-2'-O-TBDMS-N-Bz-アデノシン: は、さまざまな生物学的プロセスにおいて重要な役割を果たすヌクレオシドであるアデノシン誘導体です。 この化合物は、主に遺伝子研究や治療に用いられる短いDNAまたはRNA分子であるオリゴヌクレオチドの合成における中間体として使用されます .

準備方法

合成経路と反応条件: 5'-O-DMT-2'-O-TBDMS-N-Bz-アデノシンの合成には、ヒドロキシル基の保護と特定の官能基の導入を含む複数の工程が含まれます。主な工程には以下が含まれます。

5'-ヒドロキシル基の保護: ジメトキシトリチル(DMT)基を用いて保護します。

2'-ヒドロキシル基の保護: tert-ブチルジメチルシリル(TBDMS)基を用いて保護します。

ベンゾイル(Bz)基の導入: アデノシンのN6位に導入します

工業生産方法: この化合物の工業生産には、通常、ÄKTAやOligoPilotなどの自動合成機が用いられます。 これらのシステムにより、ホスホラミダイト化学を用いたRNAオリゴヌクレオチドの高収率および高純度合成が可能になります .

化学反応の分析

反応の種類:

酸化: この化合物は、特にヒドロキシル基において酸化反応を受けやすくなります。

還元: ベンゾイル基において還元反応が起こりえます。

一般的な試薬と条件:

酸化: ヨウ素や過酸化水素などの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主要な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールまたはアミンの生成。

科学的研究の応用

Scientific Research Applications

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine has several critical applications in scientific research:

-

Oligonucleotide Synthesis:

This compound serves as an intermediate in the synthesis of oligonucleotides, which are pivotal in genetic engineering, RNA interference (RNAi), and antisense therapy. Oligonucleotides synthesized using this compound have been shown to exhibit high specificity and stability in biological systems. -

Cancer Research:

Studies have indicated that derivatives of adenosine, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells. -

Antiviral Research:

The compound has potential antiviral properties, making it a candidate for developing therapies against viral infections. Its ability to interact with specific viral targets enhances its therapeutic potential.

Case Studies

1. Oligonucleotide Synthesis Efficiency:

A study demonstrated the efficiency of using this compound in synthesizing specific RNA sequences. The application of automated synthesizers resulted in improved throughput and consistency, yielding high-purity products suitable for further biological testing.

2. Anticancer Activity Evaluation:

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting its potential as a therapeutic agent in cancer treatment.

作用機序

この化合物は、主にオリゴヌクレオチド合成における中間体としての役割を通じて効果を発揮します。これは、成長中のオリゴヌクレオチド鎖へのヌクレオチドの付加を促進することにより、特定のDNAまたはRNA配列の生成を可能にします。 分子標的は、合成中に保護されて不要な反応を防ぐ、リボース糖のヒドロキシル基です .

6. 類似の化合物との比較

類似の化合物:

- 5'-O-DMT-2'-O-TBDMS-N-Bz-グアノシン

- 5'-O-DMT-2'-O-TBDMS-N-Bz-シチジン

- 5'-O-DMT-2'-O-TBDMS-N-Bz-ウリジン

独自性: 5'-O-DMT-2'-O-TBDMS-N-Bz-アデノシンは、その特定の保護基とアデノシン含有オリゴヌクレオチドの合成における役割により、独自性があります。 DMT、TBDMS、およびBz基の組み合わせにより、合成プロセス中に安定性と特異性が得られます .

類似化合物との比較

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Guanosine

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine

- 5’-O-DMT-2’-O-TBDMS-N-Bz-Uridine

Uniqueness: 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific protective groups and its role in the synthesis of adenosine-containing oligonucleotides. The combination of DMT, TBDMS, and Bz groups provides stability and specificity during the synthesis process .

生物活性

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is an important derivative of adenosine, primarily utilized as an intermediate in the synthesis of oligonucleotides. Its unique structure, featuring protective groups such as dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS), and benzoyl (Bz), enhances its stability and specificity during chemical reactions. This article explores the biological activity of this compound, focusing on its applications in genetic research, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₄H₄₉N₅O₇Si

- Molecular Weight : 787.975 g/mol

- CAS Number : 81265-93-2

The compound's structure includes a purine base (adenosine) modified with specific protective groups that facilitate its use in oligonucleotide synthesis. The presence of these groups allows for selective reactions and minimizes unwanted side reactions during synthesis processes.

Biological Significance

This compound plays a crucial role in various biological processes:

- Oligonucleotide Synthesis : This compound is primarily used as an intermediate in the synthesis of RNA and DNA oligonucleotides, which are essential for genetic research and therapeutic applications .

- Gene Therapy : Oligonucleotides synthesized from this compound can be utilized in gene therapy, where they are designed to modulate gene expression or correct genetic defects.

- Antiviral and Anticancer Activity : Similar adenosine derivatives have shown potential in inhibiting tumor growth and viral replication, suggesting that this compound may also exhibit similar properties .

Research Findings

Recent studies have focused on the biological activities associated with adenosine derivatives, including this compound. Here are some key findings:

- Cytotoxicity Assays : Research indicates that adenosine analogs can exhibit cytotoxic effects against various cancer cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment with these compounds .

- Cell Migration and Invasion : Studies have demonstrated that certain modifications to adenosine can influence cell migration and invasion capabilities, which are critical factors in cancer metastasis .

Table 1: Comparison of Biological Activities of Adenosine Derivatives

| Compound | Cytotoxicity | Antiviral Activity | Gene Therapy Potential |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| 5'-O-DMT-2'-O-MOE-N6-Bz-rA | High | Moderate | Moderate |

| N-Benzoyl-5'-O-dmtr-2'-O-(2-methoxyethyl)-adenosine | Moderate | High | Low |

Case Studies

- Study on Oligonucleotide Synthesis : A study highlighted the efficiency of using this compound in synthesizing specific RNA sequences with high yield and purity. The use of automated synthesizers significantly improved the throughput and consistency of the synthesis process.

- Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of various adenosine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-GNECSJIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551634 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-93-2 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。